![molecular formula C11H8ClNO3 B12861834 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12861834.png)
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chloromethyl group at the 2-position and an acrylic acid moiety at the 7-position of the benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid typically involves multiple steps. One common method starts with the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate is then reacted with acrylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical properties.
Polymerization: The acrylic acid moiety allows the compound to participate in polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while polymerization can result in the formation of polyacrylic acid-based polymers.
Applications De Recherche Scientifique
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. For example, some derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the acrylic acid moiety, making it less versatile in polymerization reactions.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of a chloromethyl group, leading to different reactivity and applications.
2-Ethoxybenzo[d]oxazole: Similar to 2-methoxybenzo[d]oxazole but with an ethoxy group, offering different chemical properties.
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid is unique due to the presence of both a chloromethyl group and an acrylic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H8ClNO3 |
|---|---|
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
(E)-3-[2-(chloromethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-6-9-13-8-3-1-2-7(11(8)16-9)4-5-10(14)15/h1-5H,6H2,(H,14,15)/b5-4+ |
Clé InChI |
OBDREHMKYJRHDI-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=C2C(=C1)N=C(O2)CCl)/C=C/C(=O)O |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)CCl)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




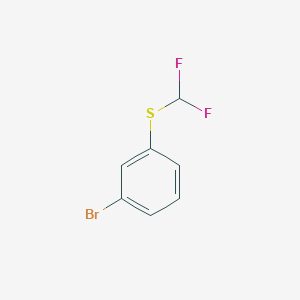
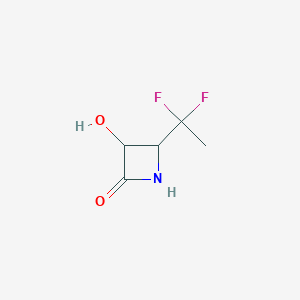
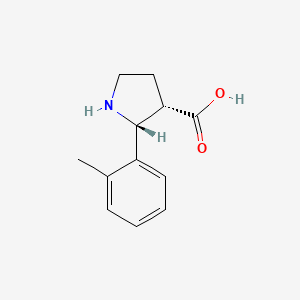
![cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)
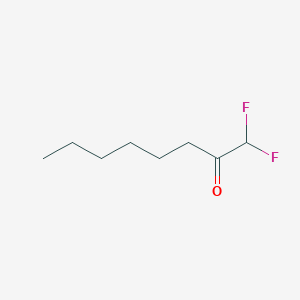
![trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B12861800.png)

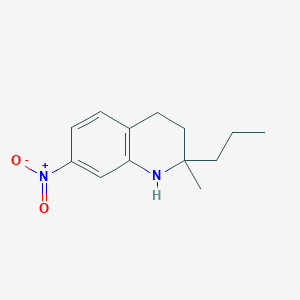
![Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12861828.png)
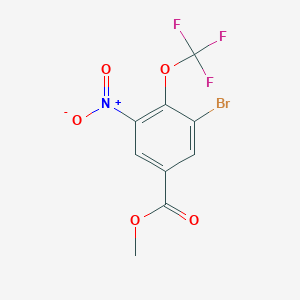
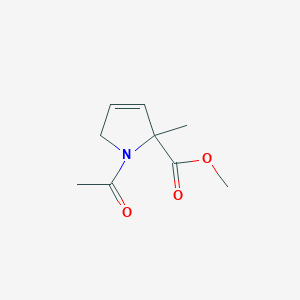
![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12861849.png)
